molecular formula C33H35ClN2O4 B1143778 1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE CAS No. 14664-57-4

1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE

Cat. No.: B1143778
CAS No.: 14664-57-4
M. Wt: 559.09
InChI Key:
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Description

1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indolium salts and is characterized by its vibrant color and photochromic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE typically involves a multi-step processThe final step involves the formation of the indolium salt through a reaction with perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indolium oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE has several scientific research applications:

    Chemistry: Used as a photochromic dye in various chemical reactions and studies.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.

    Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of smart materials and optical devices.

Mechanism of Action

The mechanism of action of 1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE involves its interaction with light. The compound undergoes a reversible photochromic reaction, where it changes color upon exposure to light. This reaction is facilitated by the molecular structure, which allows for the absorption and emission of light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Known for its photochromic properties and used in similar applications.

    1,3,3-Trimethyl-8-methoxy-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Another photochromic compound with enhanced quantum yield.

Uniqueness

1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE stands out due to its unique structural features and the specific wavelengths of light it interacts with, making it particularly useful in specialized applications such as advanced optical devices and smart materials.

Properties

IUPAC Name

1,3,3-trimethyl-2-[2-phenyl-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N2.ClHO4/c1-32(2)26-18-10-12-20-28(26)34(5)30(32)22-14-17-25(24-15-8-7-9-16-24)23-31-33(3,4)27-19-11-13-21-29(27)35(31)6;2-1(3,4)5/h7-23H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPREBCNQOSRLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=C3C(C4=CC=CC=C4N3C)(C)C)C5=CC=CC=C5)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721655
Record name 1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14664-57-4
Record name 1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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